molecular formula C42H62N14O9 B12392715 CCN2 inhibitor OK2

CCN2 inhibitor OK2

Cat. No.: B12392715
M. Wt: 907.0 g/mol
InChI Key: DNITVPPEDHWZSB-MLYITYKWSA-N
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Description

OK2 is a specific inhibitor of the interaction between connective tissue growth factor (CCN2) and epidermal growth factor receptor (EGFR). By binding to the carboxy-terminal (CT) domain of CCN2, OK2 effectively blocks the CCN2/EGFR interaction. This compound is primarily used in research related to kidney fibrosis and chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OK2 involves the reaction of specific organic molecules under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic halides and metal catalysts under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of OK2 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

OK2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving OK2 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from reactions involving OK2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of OK2, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

OK2 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of protein-protein interactions.

    Biology: Investigated for its role in blocking the CCN2/EGFR interaction, which is significant in cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications in treating kidney fibrosis and chronic kidney disease.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

OK2 exerts its effects by specifically inhibiting the interaction between CCN2 and EGFR. By binding to the CT domain of CCN2, OK2 prevents the activation of EGFR, which in turn inhibits the downstream signaling pathways involving signal transducer and activator of transcription 3 (STAT3) phosphorylation and extracellular matrix (ECM) protein synthesis. This mechanism is particularly relevant in the context of kidney fibrosis, where the inhibition of EGFR/STAT3 activation can prevent disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OK2

OK2 is unique in its specific inhibition of the CCN2/EGFR interaction, a property not shared by the other similar compounds listed. This specificity makes OK2 particularly valuable in research focused on kidney fibrosis and chronic kidney disease .

Properties

Molecular Formula

C42H62N14O9

Molecular Weight

907.0 g/mol

IUPAC Name

2-[3-[(3S,6S,9S,12S,15S,18S,21S)-9-(4-aminobutyl)-12,15-bis[(1R)-1-hydroxyethyl]-6-(1H-imidazol-5-ylmethyl)-18-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-3-yl]propyl]guanidine

InChI

InChI=1S/C42H62N14O9/c1-22(57)33-39(63)50-28(11-5-6-14-43)35(59)52-31(18-25-20-46-21-49-25)36(60)51-29(12-7-15-47-42(44)45)41(65)56-16-8-13-32(56)38(62)53-30(37(61)54-34(23(2)58)40(64)55-33)17-24-19-48-27-10-4-3-9-26(24)27/h3-4,9-10,19-23,28-34,48,57-58H,5-8,11-18,43H2,1-2H3,(H,46,49)(H,50,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,64)(H4,44,45,47)/t22-,23-,28+,29+,30+,31+,32+,33+,34+/m1/s1

InChI Key

DNITVPPEDHWZSB-MLYITYKWSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)[C@@H](C)O)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)C(C)O)O

Origin of Product

United States

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